2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride, commonly referred to as (+)-U-50488 hydrochloride, is a synthetic compound primarily used in research to explore the kappa-opioid receptor (KOR) system. This compound acts as a selective agonist at KORs, which are a subtype of opioid receptors involved in various physiological processes, including pain modulation and mood regulation. Its high affinity and selectivity for KORs make it a valuable tool in neuroscience and pharmacology.
(+)-U-50488 hydrochloride belongs to the class of arylacetamides and is classified as a kappa-opioid receptor agonist. Its structure includes a dichlorophenyl group, a methyl group, and a pyrrolidine moiety, contributing to its pharmacological properties.
The synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride can be achieved through several synthetic routes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are typically employed to isolate the final hydrochloride salt form.
The molecular structure of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride can be represented as follows:
X-ray crystallography studies have provided insights into the spatial arrangement of atoms within the molecule, revealing minimal steric hindrance among the rings and functional groups .
While specific chemical reactions beyond its synthesis are not extensively documented, (+)-U-50488 hydrochloride can participate in typical reactions associated with amides and tertiary amines:
These reactions are crucial for understanding its reactivity in biological systems .
(+)-U-50488 hydrochloride exerts its biological effects primarily through selective binding to KORs. Upon activation of these receptors:
Studies have shown that activation of KORs by (+)-U-50488 hydrochloride can modulate pain perception and emotional responses, making it a subject of interest for therapeutic applications in pain management and mood disorders.
(+)-U-50488 hydrochloride is primarily utilized in:
This comprehensive analysis highlights the significance of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride in scientific research while providing insights into its synthesis, mechanism of action, and potential applications.
κ-Opioid receptors (KOR) represent a critical therapeutic target for pain management, offering analgesia without the respiratory depression or addiction liabilities associated with μ-opioid receptor agonists. This receptor class is activated by endogenous dynorphin peptides but has been successfully targeted by synthetic ligands like the title compound—a prototypical arylacetamide-class KOR agonist with high selectivity and tunable efficacy [3]. Its development reflects decades of research aimed at harnessing KOR’s analgesic potential while minimizing dysphoric side effects.
The quest for non-peptidic KOR agonists began in the 1980s to overcome the metabolic instability and poor bioavailability of peptide ligands. U-50488 (developed by Upjohn) emerged as a foundational scaffold, featuring a trans-cyclohexylamine core linked to a dichlorophenylacetamide group [1] [7]. This compound demonstrated that rigid chiral templates could achieve high KOR affinity (Kᵢ = 18.7 nM) and selectivity over μ-opioid receptors (μ/KOR = 101) [7]. Subsequent optimization led to analogues like ICI-199,441, which enhanced potency 146-fold over U-50488 by introducing a (S)-1-phenyl-2-(pyrrolidin-1-yl)ethyl side chain [4]. These innovations established the arylacetamide class as a versatile platform for KOR modulation, enabling peripheral restriction (e.g., difelikefalin) or CNS-penetrant designs [3] [6].
Table 1: Evolution of Key Non-Peptidic KOR Agonists
Compound | Structural Innovations | KOR Affinity (Kᵢ, nM) | Year |
---|---|---|---|
U-50488 | trans-cyclohexylamine + dichlorophenylacetamide | 18.7 | 1983 |
ICI-199,441 | (S)-phenylethyl-pyrrolidine appendage | 0.13 | 1989 |
Asimadoline (EMD 61753) | 3-HO-pyrrolidine + diphenylacetamide | 1.2 | 1996 |
Difelikefalin (CR845) | Charged tetrapeptide mimetic | 0.32 | 2021 |
Chirality is a decisive factor in KOR selectivity. The title compound’s (1R,2R)-cyclohexyl configuration creates a topographic complementarity with KOR’s transmembrane binding pocket, particularly TM3/EL2 residues. Enantiomeric pairs exhibit starkly divergent activities: [5] [7] [8]
Table 2: Enantiomeric Influence on Pharmacological Activity
Parameter | (1R,2R)-Enantiomer | (1S,2S)-Enantiomer |
---|---|---|
KOR Binding (Kᵢ, nM) | 2.3 | 2,100 |
EC₅₀ (cAMP Inhibition) | 8.7 nM | >10,000 nM |
In Vivo Analgesia (ED₅₀) | 1.0 mg/kg (i.p.) | Inactive at 30 mg/kg |
Molecular dynamics simulations reveal that the (1R,2R)-configuration optimally positions the N-methylacetamide carbonyl to hydrogen-bond with Tyr139, while the pyrrolidine nitrogen forms a salt bridge with Asp138—interactions critical for G protein activation [8].
The title compound follows systematic naming conventions:
Structurally, it belongs to the diarylacetyl-trans-cyclohexylamine subclass, characterized by three pharmacophoric regions: [1] [6] [7]
Table 3: Structural Classification of Arylacetamide KOR Agonists
Region | Structural Variants | Impact on KOR Activity |
---|---|---|
Aryl Region | 3,4-Dichlorophenyl (U-50488) | High affinity (Kᵢ = 18.7 nM) |
2,6-Dichlorophenyl (Compound 2) | ↓ Efficacy (Emax = 75%) | |
4-[(Pyridin-3-yl)] (Compound 3) | ↑ Solubility; retained potency | |
Chiral Bridge | (1R,2R)-Cyclohexyl (Title Compound) | Optimal KOR selectivity |
(1S,2S)-Cyclohexyl | >90% loss of activity | |
Piperidine (Analog of ICI-199,441) | Enhanced CNS penetration | |
Basic Amine | Pyrrolidine (Title Compound) | Balanced G-protein bias (Δlog(τ/KA)=0.2) |
3-HO-Pyrrolidine (Asimadoline) | Peripheral restriction |
The 3,4-dichloro substitution remains a gold standard for KOR affinity, though recent bioisosteric replacements (e.g., pyridin-3-yl in Compound 3) aim to improve solubility and metabolic stability without sacrificing potency [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7